2-(10,10-dimethyl-10H-spiro[anthracene-9,9'-fluoren]-2'-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound features a spiro-conjugated system comprising anthracene and fluorene moieties, with a 10,10-dimethyl substitution at the spiro junction and a pinacol boronic ester (dioxaborolane) group at the 2'-position of the fluorene subunit. The spiro architecture imposes rigidity, reducing intermolecular π-π stacking and enhancing thermal stability, while the boronic ester enables Suzuki-Miyaura cross-coupling reactions for further functionalization . Applications span organic electronics (e.g., OLEDs) and pharmaceutical intermediates, leveraging its planar aromatic system and boronate reactivity .
Properties
IUPAC Name |
2-(9,9-dimethylspiro[anthracene-10,9'-fluorene]-2'-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33BO2/c1-31(2)26-15-9-11-17-28(26)34(29-18-12-10-16-27(29)31)25-14-8-7-13-23(25)24-20-19-22(21-30(24)34)35-36-32(3,4)33(5,6)37-35/h7-21H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUNODBVILMAHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C35C6=CC=CC=C6C(C7=CC=CC=C57)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H33BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(10,10-dimethyl-10H-spiro[anthracene-9,9’-fluoren]-2’-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps. One common method starts with the preparation of the spiro[anthracene-9,9’-fluorene] core, which can be achieved through a series of Friedel-Crafts alkylation reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reagent concentration. Additionally, purification techniques like column chromatography and recrystallization are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(10,10-dimethyl-10H-spiro[anthracene-9,9’-fluoren]-2’-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of hydrocarbon derivatives.
Substitution: Nucleophilic substitution reactions are possible, especially at the boron center, using reagents such as lithium halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Lithium halides in anhydrous solvents.
Major Products
Oxidation: Quinones.
Reduction: Hydrocarbon derivatives.
Substitution: Boron-substituted derivatives.
Scientific Research Applications
Organic Electronics
The compound is primarily recognized for its applications in organic electronics. Its spirobifluorene structure contributes to high charge mobility and stability in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
Key Studies:
- Research indicates that compounds with similar structures can enhance the efficiency of OLEDs by improving charge transport properties and light emission efficiency .
Fluorescent Sensors
Due to its unique photophysical properties, this compound can be utilized as a fluorescent sensor for detecting various analytes. The incorporation of boron enhances the fluorescence intensity and stability under different conditions.
Case Study:
- A study demonstrated that boron-containing compounds can be effectively used to sense metal ions through changes in fluorescence intensity, making them valuable in environmental monitoring .
Materials Science
In materials science, the compound’s ability to form stable polymers makes it suitable for creating advanced materials with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.
Research Findings:
- Polymers derived from similar spiro compounds exhibit improved thermal and mechanical properties, which are crucial for applications in aerospace and automotive industries .
Photonic Devices
The compound's optical properties also make it suitable for applications in photonic devices. Its ability to emit light efficiently can be harnessed in lasers and light-emitting devices.
Experimental Insights:
- Studies have shown that incorporating such compounds into photonic devices can lead to enhanced performance metrics such as lower threshold currents and higher output efficiencies .
Comparative Analysis of Applications
Mechanism of Action
The mechanism by which 2-(10,10-dimethyl-10H-spiro[anthracene-9,9’-fluoren]-2’-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its interaction with specific molecular targets. The compound’s unique structure allows it to engage in π-π stacking interactions and hydrogen bonding, which can influence various biochemical pathways. In the context of OLEDs, the compound’s electronic properties facilitate efficient charge transport and light emission.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Optical Properties
Key Findings
- Spiro vs. Linear Systems : The target compound’s spiro architecture improves thermal stability and reduces aggregation in thin films compared to linear anthracene or fluorene derivatives .
- Boronic Ester Position : The 2'-position on the fluorene subunit optimizes steric accessibility for cross-coupling, yielding higher reaction efficiencies than 3-substituted isomers .
Biological Activity
The compound 2-(10,10-dimethyl-10H-spiro[anthracene-9,9'-fluoren]-2'-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2231620-89-4) is a novel organoboron compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C34H33BO
- Molecular Weight : 484.44 g/mol
- Structure : The compound features a spirocyclic structure which contributes to its unique chemical properties.
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as a photosensitizer and its interactions with biological macromolecules. Key areas of interest include:
-
Anticancer Activity :
- Studies have indicated that organoboron compounds can exhibit significant anticancer properties through mechanisms such as the generation of reactive oxygen species (ROS) upon light activation.
- For instance, research demonstrated that similar spiro organoboron complexes effectively generate singlet oxygen under light exposure, which is crucial for inducing apoptosis in cancer cells .
-
Photodynamic Therapy (PDT) :
- The compound's ability to act as a photosensitizer makes it a candidate for photodynamic therapy applications. PDT utilizes light-sensitive compounds to produce cytotoxic effects in targeted tissues.
- In vitro studies showed that the compound could selectively induce cell death in cancerous cells when activated by specific wavelengths of light .
- Mechanistic Insights :
Case Studies and Research Findings
Several studies have been conducted to explore the biological implications of this compound:
- Study 1 : A recent investigation focused on the efficacy of spiro organoboron complexes in inducing apoptosis in human cancer cell lines. Results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner when exposed to light .
- Study 2 : Another study evaluated the selectivity of the compound towards cancer cells versus normal cells. It was found that at therapeutic concentrations, the compound exhibited minimal toxicity towards non-cancerous cells while effectively targeting malignant cells .
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes for preparing this spiro-dioxaborolane compound?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, palladium catalysts (e.g., Pd(PPh₃)₄ or Pd(dba)₃) are used with aryl halides and boronic esters. Key steps include degassing solvents (toluene/THF), using Na₂CO₃ as a base, and refluxing under inert conditions. Post-reaction purification involves column chromatography with hexane/dichloromethane gradients .
Q. How should researchers purify this compound to achieve high yields?
Column chromatography is critical. A 3:1 hexane/dichloromethane ratio effectively separates the product from unreacted starting materials. Recrystallization from saturated solutions in non-polar solvents (e.g., hexane) can further enhance purity. Monitor fractions using TLC with UV detection .
Q. What spectroscopic techniques are essential for characterization?
- ¹H/¹³C NMR : Look for spiro-carbon signals near δ 55–60 ppm and aromatic protons (δ 7.0–8.6 ppm).
- X-ray crystallography : Confirms the spirocyclic geometry and bond angles (e.g., O–B–O ~113°). Crystallize in toluene/hexane mixtures for suitable single crystals .
- Mass spectrometry (HRMS) : Verify molecular weight and isotopic patterns for boron-containing fragments.
Q. What safety precautions are necessary during handling?
Avoid ignition sources (P210) and use PPE (gloves, lab coat). Work in a fume hood due to volatile solvents. Store in inert atmospheres to prevent boronate ester hydrolysis .
Q. How does steric hindrance from the spiro structure affect reactivity?
The bulky spiroanthracene-fluorene moiety slows cross-coupling kinetics. Optimize catalyst loading (e.g., 5–10 mol% Pd) and extend reaction times (10–24 h) to compensate. Use electron-rich ligands (e.g., tri-t-butylphosphine) to enhance catalytic activity .
Advanced Research Questions
Q. How do electronic properties influence applications in optoelectronic materials?
The spiro architecture disrupts conjugation, raising triplet energy levels for potential use in OLEDs. Density functional theory (DFT) calculations can model HOMO/LUMO gaps. Compare absorption/emission spectra (λₐᵦₛ ~350 nm, λₑₘ ~450 nm) with anthracene derivatives to assess π-extension .
Q. What strategies mitigate thermal decomposition during device fabrication?
Thermal gravimetric analysis (TGA) shows decomposition >250°C. Avoid processing above 200°C; use vacuum deposition for thin films. Incorporate methyl substituents (as in 4,4,5,5-tetramethyl-dioxaborolane) to improve thermal stability via steric protection .
Q. How do solvent polarity and coordination affect Suzuki-Miyaura coupling efficiency?
Polar aprotic solvents (e.g., THF) enhance boronate solubility but may destabilize Pd catalysts. Mixed solvent systems (toluene/THF/water) balance reactivity. Additives like NaOtBu improve base strength without side reactions .
Q. What crystallographic data reveal structural distortions in the spiro core?
X-ray data (e.g., C–C bond lengths: 1.48–1.52 Å) show slight elongation at spiro junctions. Dihedral angles between anthracene and fluorene planes (~85–90°) indicate orthogonal alignment, critical for suppressing aggregation-induced quenching .
Q. How can conflicting NMR data (e.g., split signals) be resolved?
Dynamic disorder in solution (e.g., restricted rotation) causes peak splitting. Variable-temperature NMR (VT-NMR) between 25–80°C can coalesce signals. Compare with deuterated analogs (e.g., ’s d7-fluorene) to assign proton environments .
Data Contradiction Analysis
Example Conflict : Discrepancies in reported reaction yields (e.g., 58% vs. 68% for similar syntheses).
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
